5,5-dimethoxypentanal 5,5-dimethoxypentanal
Brand Name: Vulcanchem
CAS No.: 50789-30-5
VCID: VC7977353
InChI: InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6-8/h6-7H,3-5H2,1-2H3
SMILES: COC(CCCC=O)OC
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

5,5-dimethoxypentanal

CAS No.: 50789-30-5

Cat. No.: VC7977353

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

5,5-dimethoxypentanal - 50789-30-5

Specification

CAS No. 50789-30-5
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 5,5-dimethoxypentanal
Standard InChI InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6-8/h6-7H,3-5H2,1-2H3
Standard InChI Key USXHLNDEUDDSKZ-UHFFFAOYSA-N
SMILES COC(CCCC=O)OC
Canonical SMILES COC(CCCC=O)OC

Introduction

Structural Interpretation and Nomenclature Challenges

  • Cyclic Hemiacetal Formation: The compound may exist as a cyclic hemiacetal, where the aldehyde reacts with a vicinal hydroxyl group to form a ring, with methoxy groups stabilizing the structure. For example, 5,5-dimethoxy-2-hydroxypentanal could cyclize to a furanose-like derivative .

  • Branched Isomer: A branched structure, such as 4,4-dimethoxy-3-methylbutanal, might be misnamed as 5,5-dimethoxypentanal due to numbering errors. Such discrepancies are common in complex nomenclature .

  • Non-Linear Backbone: The compound could adopt a non-linear arrangement, such as a spiro or bicyclic system, though no direct analogs are documented in the provided sources .

Synthetic Routes and Reactivity

While no explicit synthesis of 5,5-dimethoxypentanal is reported, analogous methodologies for acetals and protected aldehydes offer plausible pathways:

Acetalization of Glutaraldehyde

Glutaraldehyde (1,5-pentanedial), a related dialdehyde, undergoes acetal formation with methanol under acidic conditions . Applying this to pentanal:

CH₃(CH₂)₃CHO+2CH₃OHH⁺CH₃(CH₂)₃C(OCH₃)₂+H₂O\text{CH₃(CH₂)₃CHO} + 2\text{CH₃OH} \xrightarrow{\text{H⁺}} \text{CH₃(CH₂)₃C(OCH₃)₂} + \text{H₂O}

Grignard Alkylation

A Grignard reagent (e.g., CH₃MgBr) could react with a masked aldehyde, followed by deprotection:

RO(CH₂)₃COOR’+CH₃MgBrRO(CH₂)₃C(CH₃)(OMgBr)OR’H⁺RO(CH₂)₃C(CH₃)O\text{RO(CH₂)₃COOR'} + \text{CH₃MgBr} \rightarrow \text{RO(CH₂)₃C(CH₃)(OMgBr)OR'} \xrightarrow{\text{H⁺}} \text{RO(CH₂)₃C(CH₃)O}

This method aligns with strategies for branched aldehydes .

Physicochemical Properties (Theoretical)

Using computational models and analogs like 5,5-dimethylhexane-1,3-dione and 2,5-dimethylhexane , key properties can be extrapolated:

PropertyPredicted ValueBasis
Molecular FormulaC₇H₁₄O₃Derived from structure
Molecular Weight146.18 g/molCalculated
Boiling Point~180–200°CSimilar to dimethyl acetals
SolubilityMiscible in polar solventsMethoxy groups enhance polarity

Challenges and Future Directions

The absence of empirical data on 5,5-dimethoxypentanal highlights gaps in synthetic organic chemistry. Priorities include:

  • Structural Elucidation: X-ray crystallography or NMR studies to confirm configuration.

  • Synthesis Optimization: Developing catalytic methods for asymmetric methoxy placement .

  • Toxicological Profiling: Evaluating safety for potential industrial use .

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